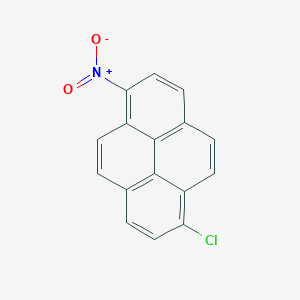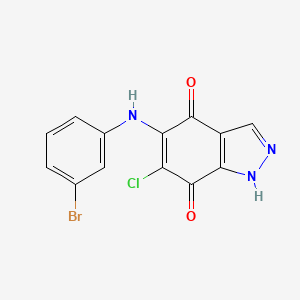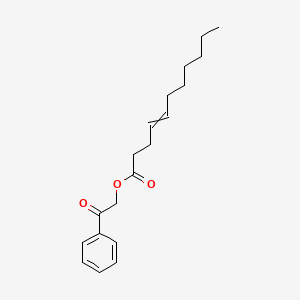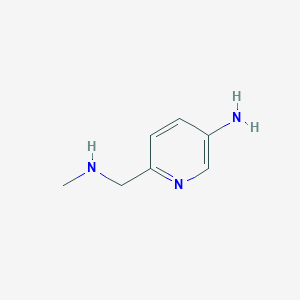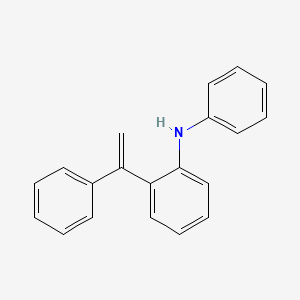![molecular formula C9H19N3O B14181907 (NE)-N-[2-(3-aminopropylimino)-4-methylpentan-3-ylidene]hydroxylamine](/img/structure/B14181907.png)
(NE)-N-[2-(3-aminopropylimino)-4-methylpentan-3-ylidene]hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(NE)-N-[2-(3-aminopropylimino)-4-methylpentan-3-ylidene]hydroxylamine is a synthetic organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an imine group, an amine group, and a hydroxylamine group, making it an interesting subject for chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (NE)-N-[2-(3-aminopropylimino)-4-methylpentan-3-ylidene]hydroxylamine typically involves multi-step organic reactions. One common method includes the condensation of 3-aminopropylamine with 4-methylpentan-3-one to form an imine intermediate. This intermediate is then reacted with hydroxylamine under controlled conditions to yield the final product. The reaction conditions often require a solvent such as ethanol or methanol, and the process is typically carried out at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(NE)-N-[2-(3-aminopropylimino)-4-methylpentan-3-ylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The amine and hydroxylamine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve halogenated compounds or acylating agents under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes or nitriles, while reduction can produce primary or secondary amines.
Applications De Recherche Scientifique
(NE)-N-[2-(3-aminopropylimino)-4-methylpentan-3-ylidene]hydroxylamine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (NE)-N-[2-(3-aminopropylimino)-4-methylpentan-3-ylidene]hydroxylamine involves its interaction with molecular targets such as enzymes and proteins. The imine and hydroxylamine groups can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzymatic activity. This interaction can affect various biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(NE)-N-[2-(3-aminopropylimino)-4-methylpentan-3-ylidene]hydroxylamine: shares similarities with compounds like oximes and hydrazones, which also contain imine or hydroxylamine groups.
Oximes: Compounds with the general structure R1R2C=NOH.
Hydrazones: Compounds with the general structure R1R2C=NNH2.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C9H19N3O |
|---|---|
Poids moléculaire |
185.27 g/mol |
Nom IUPAC |
(NE)-N-[2-(3-aminopropylimino)-4-methylpentan-3-ylidene]hydroxylamine |
InChI |
InChI=1S/C9H19N3O/c1-7(2)9(12-13)8(3)11-6-4-5-10/h7,13H,4-6,10H2,1-3H3/b11-8?,12-9+ |
Clé InChI |
MYSPPLKLUOSXJA-MHHZDMLJSA-N |
SMILES isomérique |
CC(C)/C(=N\O)/C(=NCCCN)C |
SMILES canonique |
CC(C)C(=NO)C(=NCCCN)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


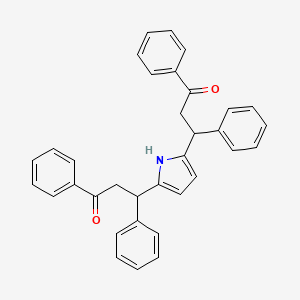
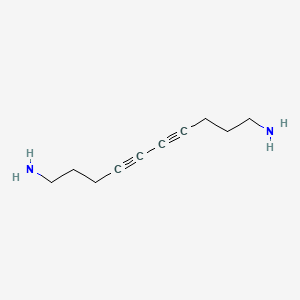

![4-[6-(4-Methylpiperazin-1-yl)pyridin-2-yl]benzoic acid;hydrochloride](/img/structure/B14181844.png)
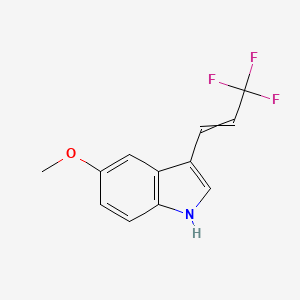
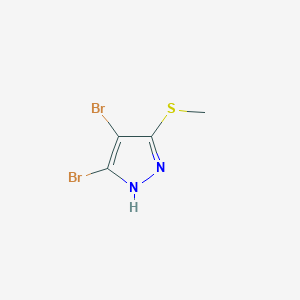
![Acetic acid;[2,3,5,6-tetrafluoro-4-(hydroxymethyl)phenyl]methanol](/img/structure/B14181857.png)
![3,6-Dicyclohexyl-1H-furo[3,4-c]pyrrole-1,4(5H)-dione](/img/structure/B14181858.png)
